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molecular formula C13H16FN3 B1271018 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 778611-16-8

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1271018
M. Wt: 233.28 g/mol
InChI Key: BYZGQEFEOZXWRO-UHFFFAOYSA-N
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Patent
US08133886B2

Procedure details

The title compound is prepared according to a published literature procedure (see J. Med. Chem. 2002, 45, 2994-3008.): 4.17 g (32.3 mMol) of pivaloylacetonitrile are added to a solution of 4.20 g (32.3 mMol) 4-fluoro-phenylhydrazine in 150 ml of toluene at rt, and the resulting yellow solution is heated to and kept under reflux for 12 h. After completion, the reaction mixture is concentrated, and the resulting crude product is purified by flash chromatography (SiO2, 100% CH2Cl2) to give the title compound as a yellow solid: 1HNMR (CDCl3) δ ppm 7.59 (d, 2H), 7.10 (d, 2H), 5.58 (s, 1H), 3.62 (brs, H2N), 1.32 (s, 9H).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][NH2:18])=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[C:2]([C:1]1[CH:7]=[C:8]([NH2:9])[N:17]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[N:18]=1)([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
4.17 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
4.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow solution is heated to and
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
After completion, the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude product is purified by flash chromatography (SiO2, 100% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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